Methyl 4-bromo-5-ethylthiophene-2-carboxylate

Description

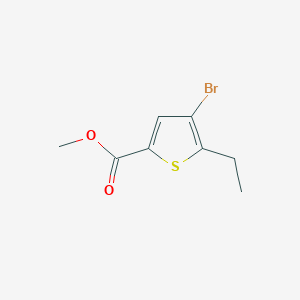

Methyl 4-bromo-5-ethylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with a bromine atom at position 4, an ethyl group at position 5, and a methyl ester at position 2. The bromine atom serves as a reactive site for further functionalization, while the ethyl and ester groups influence steric and electronic properties, respectively .

Properties

IUPAC Name |

methyl 4-bromo-5-ethylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-3-6-5(9)4-7(12-6)8(10)11-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZATYVKYTZPGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

MBrETC serves as a crucial building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to derivatives with enhanced biological activity.

- Oxidation and Reduction Reactions : MBrETC can be oxidized to form sulfoxides or reduced to remove the bromine substituent, allowing for the synthesis of diverse thiophene derivatives.

Material Science

In material science, MBrETC is utilized in the development of advanced materials with specific electronic properties. Its derivatives have been explored for applications in:

- Organic Electronics : Compounds derived from MBrETC are being investigated for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophenes contribute to improved performance in these devices.

- Corrosion Inhibitors : Research indicates that thiophene derivatives can act as effective corrosion inhibitors, enhancing the durability of materials exposed to corrosive environments.

Cytotoxicity Assessment

A study evaluated various thiophene derivatives for their cytotoxic effects on prostate cancer cells (PC-3). The results indicated a dose-dependent decrease in cell viability, supporting the hypothesis that MBrETC could similarly affect cancer cell lines.

Antimicrobial Screening

In another investigation, a series of thiophene derivatives were tested against standard pathogenic bacterial strains. The findings revealed significant antibacterial activity, which may extend to MBrETC given its structural similarities.

Mechanism of Action

The mechanism by which Methyl 4-bromo-5-ethylthiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, leading to specific biological responses. The molecular pathways involved can vary, but they often include interactions with signaling molecules and metabolic processes.

Comparison with Similar Compounds

Structural Analogs in the Thiophene Carboxylate Family

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Position : The position of the bromine atom significantly impacts reactivity. For example, bromine at position 4 (target compound) vs. position 3 or 5 alters susceptibility to nucleophilic substitution .

- Sulfamoyl (SO₂NH) or cyano (CN) groups in analogs modify electronic properties and solubility .

- Ester Variations : Methyl vs. ethyl esters influence lipophilicity, affecting bioavailability in drug design .

Physicochemical Properties

- Solubility : The target compound’s ethyl and ester groups likely render it moderately soluble in organic solvents (e.g., DCM, THF). Analogs with polar groups (e.g., CN, SO₂NH) exhibit higher aqueous solubility .

- Crystallography : Crystallographic data for analogs (e.g., ) reveal planar thiophene rings with intermolecular hydrogen bonds influencing packing. Software like SHELXL is critical for structural refinement .

Biological Activity

Methyl 4-bromo-5-ethylthiophene-2-carboxylate (MBrETC) is an organic compound belonging to the thiophene family, which is recognized for its diverse biological activities. This compound features a bromine substituent at the 4-position and an ethyl group at the 5-position of the thiophene ring, along with a carboxylate ester functional group at the 2-position. The unique structural characteristics of MBrETC suggest potential applications in various fields, including medicinal chemistry and agriculture.

Structural Characteristics

MBrETC has a molecular formula of C₉H₉BrO₂S and a molecular weight of approximately 249.08 g/mol. The compound typically appears as a solid with a melting point ranging from 95 to 97 °C. Its synthesis can be achieved through several methods, including the reaction of 4-bromo-5-ethylthiophene-2-carboxylic acid with trimethylsilyldiazomethane.

The biological activity of MBrETC is likely influenced by its functional groups, particularly the bromine atom and the carboxylate group. These groups may facilitate interactions with various biological targets, potentially influencing enzyme activities or receptor functions. For instance, compounds containing thiophene rings have been shown to act as enzyme inhibitors or activators by binding to active sites, which may be applicable to MBrETC as well .

Anticancer Potential

Research on related thiophene compounds has demonstrated anti-proliferative activity against cancer cell lines. For example, certain derivatives have shown IC₅₀ values below 25 μM against HepG-2 and MCF-7 cancer cell lines . While direct studies on MBrETC are sparse, its structural analogs suggest potential for anticancer activity that warrants further investigation.

Fungicidal Activity

Thiophene derivatives have also been explored for their fungicidal properties. A study on related compounds found that certain thiophene-based structures exhibited higher fungicidal activity than commercial fungicides, indicating a promising avenue for agricultural applications . The presence of bromine in MBrETC could enhance its fungicidal effectiveness.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated various thiophene derivatives against bacterial strains, revealing that modifications in substituents significantly affected their antimicrobial potency. Although MBrETC was not specifically tested, similar compounds demonstrated promising results against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : In vitro assays have shown that thiophene derivatives can inhibit cancer cell proliferation effectively. For instance, compounds with similar structures exhibited IC₅₀ values indicating potent activity against liver and breast cancer cells . This suggests that MBrETC could be evaluated for similar effects.

- Fungicidal Properties : Research on thiophene-linked compounds indicated strong fungicidal activity in greenhouse trials, outperforming conventional fungicides at lower concentrations . This highlights the potential utility of MBrETC in agricultural settings.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Antimicrobial Activity (EC₅₀) | Anticancer Activity (IC₅₀) | Notes |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | Potential for further investigation |

| Methyl 3-bromothiophene-2-carboxylate | 26137-08-6 | ~30 mg/L | ~50 μM | Similar structure; moderate activity |

| Dimethyl 3-bromothiophene-2,5-dicarboxylate | 7311-79-7 | ~20 mg/L | ~30 μM | Contains more carboxylic groups |

| Methyl 4-bromothiophene-2-carboxylate | 62224-16-2 | ~25 mg/L | ~45 μM | Lacks ethyl substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.